
(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid" is a derivative of acrylic acid, which is characterized by the presence of a thiophene ring substituted with a bromine atom. This compound is part of a broader class of acrylic acids that have been studied for various applications, including the synthesis of pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of related acrylic acid derivatives often involves the Knoevenagel reaction, as seen in the preparation of (E)-3-(3,4-dihydroxyphenyl)acrylic acid, which was synthesized from 3,4-dimethoxybenzaldehyde and activated by microwave radiation . Similarly, the synthesis of 3-(5-nitro-2-thienyl) acrylic acid was achieved by direct nitration of 3-(2-thienyl) acrylic acid derived from 2-thiophenecarboxaldehyde . These methods suggest that the synthesis of "(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid" could potentially be carried out through analogous reactions, possibly involving a bromination step to introduce the bromine atom onto the thiophene ring.
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structures of E and Z isomers of a dimethoxyphenyl acrylic acid were determined using single-crystal X-ray diffraction . This technique could be applied to "(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid" to ascertain its molecular conformation and crystal packing.
Chemical Reactions Analysis
Acrylic acid derivatives can undergo various chemical reactions. The bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids leads to the formation of diethyl (Z)-2-aryl-1-bromovinyl-phosphonates, which are precursors for diethyl arylethynylphosphonates . This indicates that the bromine in "(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid" could potentially be involved in similar reactions, contributing to the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. For example, the conformational analysis of some (E)-α-phenyl-β-(2-thienyl) acrylic acids showed a preference for the s-trans conformation . This information is crucial for understanding the reactivity and interaction of these molecules. The crystal structure of potassium hydrogen bis((E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetate) revealed a distorted KO6 octahedra, which could impact the compound's solubility and stability .
科学的研究の応用
Acrylate Chemistry and Health Impacts
Hemoglobin Adducts and Occupational Exposure : A study by Bergmark (1997) explored the formation of hemoglobin adducts from acrylamide and acrylonitrile in laboratory workers, highlighting the potential occupational exposure to these chemicals through the use of polyacrylamide gels in research laboratories. This research suggests a need for further investigation into the genotoxic and reproductive effects of acrylamide exposure in such settings (Bergmark, 1997).
Effect of Acrylate Chemistry on Human Health : Tuček et al. (2002) conducted a cohort study to describe the effects of occupational exposure to chemicals used in the production of acrylic acid, acrylic acid esters, and acrylate dispersions. The study found no marked health differences attributable solely to acrylate exposure, indicating relatively low chemical exposure levels at the workplace (Tuček et al., 2002).
Acrylate-Related Dermatitis
Occupational Allergic Contact Dermatitis : Jolanki, Kanerva, and Estlander (1995) reported on allergic contact dermatitis caused by epoxy diacrylate and bisphenol A, used in ultraviolet-light-cured paint and dental composite resins, respectively. This study underscores the sensitizing capacity of acrylates and the significance of preventive measures in industries and healthcare settings to mitigate exposure risks (Jolanki, Kanerva, & Estlander, 1995).
Acrylamide Exposure and Biomonitoring
Mercapturic Acids as Biomarkers for Acrylamide Exposure : Urban et al. (2006) discussed the use of mercapturic acids and a hemoglobin adduct for dosimetry of acrylamide exposure in smokers and nonsmokers, providing insights into biomonitoring of acrylamide intake from diet and tobacco smoke. This approach could be relevant for assessing exposure to various chemicals, including acrylates, in occupational and environmental health studies (Urban et al., 2006).
特性
IUPAC Name |
(E)-3-(2-bromothiophen-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h1-4H,(H,9,10)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METLRSWNNQAFIG-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


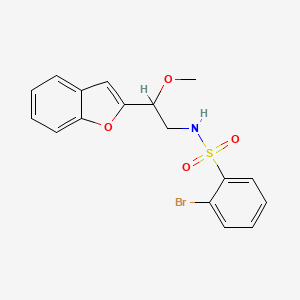

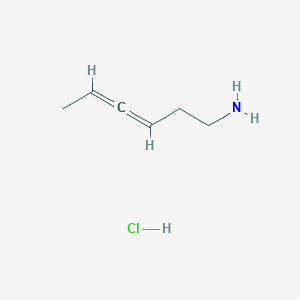
![N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2539708.png)
![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2539709.png)

![2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539711.png)
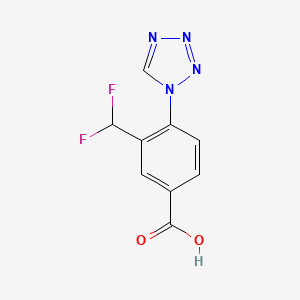
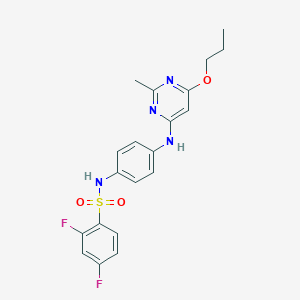
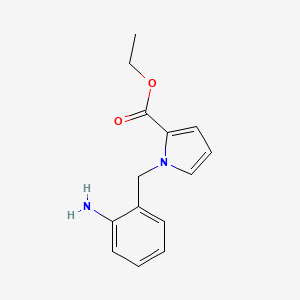
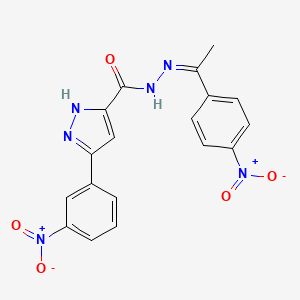
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2539721.png)
![[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2539723.png)